molecular formula C19H12FN3O2S B11306937 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide CAS No. 1092341-52-0

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B11306937
CAS No.: 1092341-52-0
M. Wt: 365.4 g/mol
InChI Key: YOJIXPANXCUNIU-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

CAS No.

1092341-52-0

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12FN3O2S/c20-13-9-7-12(8-10-13)17-22-19(25-23-17)14-4-1-2-5-15(14)21-18(24)16-6-3-11-26-16/h1-11H,(H,21,24)

InChI Key

YOJIXPANXCUNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CS4

Origin of Product

United States

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